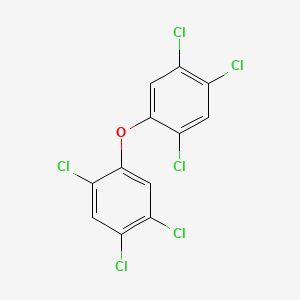
2,2',4,4',5,5'-Hexachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2',4,4',5,5'-Hexachlorodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H4Cl6O and its molecular weight is 376.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Monitoring
PCB-153 is frequently analyzed in environmental studies due to its stability and prevalence in ecosystems. Its applications in this area include:
- Detection and Analysis : PCB-153 is often used as a marker compound in environmental samples to assess contamination levels. Methods such as gas chromatography coupled with mass spectrometry are employed for its detection in soil, water, and biological tissues .
- Biomonitoring : The compound is monitored in human and animal tissues to evaluate exposure levels. Studies have shown that PCB-153 can accumulate in the food chain, leading to significant bioaccumulation in higher trophic levels .
Toxicological Research
Research on PCB-153 has focused on its toxicological effects and mechanisms of action:
- Hepatotoxicity Studies : PCB-153 has been shown to induce liver tumors in rodent models. Studies indicate that it activates nuclear factor kappa B (NF-kB), promoting hepatocyte proliferation and apoptosis . This mechanism is critical for understanding the carcinogenic potential of PCBs.
- Endocrine Disruption : PCB-153 is also investigated for its endocrine-disrupting properties. It interacts with hormone receptors and can affect reproductive health and development in exposed organisms .
Industrial Applications
Historically, PCBs were utilized in various industrial applications due to their chemical stability and insulating properties:
- Electrical Equipment : PCB-153 was commonly used as a dielectric fluid in transformers and capacitors before its ban due to environmental concerns. Its ability to withstand high temperatures made it suitable for these applications .
- Chemical Intermediate : Although its use has declined significantly, PCB-153 has been studied for potential applications as a chemical intermediate in the synthesis of other compounds.
Case Study 1: Environmental Impact Assessment
A study conducted on sediment samples from urban waterways revealed significant concentrations of PCB-153. The findings highlighted the need for remediation strategies to mitigate contamination from historical industrial activities. The study employed advanced analytical techniques to quantify PCB levels and assess ecological risks .
Case Study 2: Human Health Risk Evaluation
Research involving children from contaminated areas showed correlations between PCB-153 exposure and developmental delays. The study utilized serum samples to measure PCB concentrations and assessed health outcomes through longitudinal analysis . These findings underscore the importance of monitoring PCB levels in vulnerable populations.
Summary Table of Applications
| Application Area | Specific Uses | Analytical Methods Used |
|---|---|---|
| Environmental Monitoring | Detection in soil, water, biological tissues | Gas chromatography-mass spectrometry |
| Toxicological Research | Hepatotoxicity studies, endocrine disruption studies | In vivo animal models |
| Industrial Applications | Former use in electrical equipment | Historical data analysis |
Propriétés
Numéro CAS |
71859-30-8 |
|---|---|
Formule moléculaire |
C12H4Cl6O |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
1,2,4-trichloro-5-(2,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H |
Clé InChI |
PECXRRMHOQBOIE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
Key on ui other cas no. |
71859-30-8 |
Synonymes |
2,2',4,4',5,5'-hexachlorodiphenyl ether 2,2-HCDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















